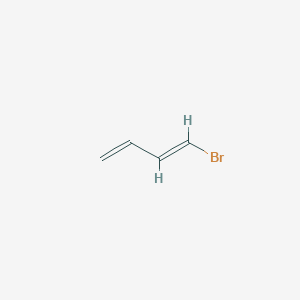

1-Bromobuta-1,3-diene

Description

Significance of Conjugated Diene Systems in Synthetic Strategies

Conjugated dienes, which are organic compounds containing two alternating double bonds, are fundamental building blocks in organic chemistry. rsc.orgchemsrc.com This arrangement allows for the delocalization of pi-electrons across the four-carbon system, leading to enhanced thermodynamic stability compared to isolated dienes. rsc.org Their unique electronic structure makes them highly reactive in a variety of important transformations, most notably in pericyclic reactions. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile), is a powerful and widely used method for constructing six-membered rings with a high degree of stereocontrol. rsc.orglibretexts.orgguidechem.com This reaction's efficiency in forming multiple carbon-carbon bonds in a single step has made it an indispensable tool in the synthesis of complex natural products and pharmaceuticals. nih.gov

Overview of Brominated Butadienes as Versatile Intermediates

Brominated butadienes, such as 1-Bromobuta-1,3-diene, serve as exceptionally useful intermediates. The presence of the bromine atom provides a reactive handle for a multitude of transformations. organic-chemistry.orgvulcanchem.com It can function as a leaving group in substitution and elimination reactions, and it activates the molecule for participation in metal-catalyzed cross-coupling reactions. organic-chemistry.orgvulcanchem.com The bromine atom's electron-withdrawing nature also polarizes the pi-system, increasing the electrophilicity of the diene and influencing its reactivity in cycloaddition and polymerization reactions. organic-chemistry.org This dual functionality—the reactivity of the conjugated diene system combined with the versatility of the carbon-bromine bond—makes brominated butadienes valuable precursors for synthesizing complex organic molecules, functional polymers, and pharmaceutical intermediates. organic-chemistry.orgvulcanchem.com

Properties

IUPAC Name |

(1E)-1-bromobuta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h2-4H,1H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNKAEWGISYACD-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89567-73-7 | |

| Record name | 1,3-Butadiene, 1-bromo-, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89567-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 1 Bromobuta 1,3 Diene and Its Derivatives

Direct Halogenation Approaches to Conjugated Dienes

Direct halogenation of conjugated dienes like butadiene presents a straightforward route to halo-substituted dienes. However, controlling the regioselectivity and stereoselectivity of the addition is a significant challenge.

Regioselective Bromination of Butadiene

The direct bromination of 1,3-butadiene (B125203) is a primary method for synthesizing brominated butadienes. smolecule.com This reaction proceeds via an electrophilic addition mechanism. The interaction of butadiene with bromine can lead to both 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate. smolecule.compearson.com

Controlling the reaction conditions, such as temperature and solvent, is crucial to favor the formation of the desired 1-bromo-1,3-diene isomer. For instance, the reaction is often carried out in an inert solvent under controlled temperatures. smolecule.com The electrophilic nature of the bromine atom is enhanced by its interaction with the diene's π-system, leading to the formation of a bromonium ion intermediate, which then undergoes nucleophilic attack by the bromide ion.

The regioselectivity of the bromination of substituted butadienes is influenced by the electronic and steric properties of the substituents. For instance, theoretical analysis can be used to predict the positional selectivity of electrophilic aromatic bromination, a concept that can be extended to conjugated dienes. mdpi.com

Stereochemical Control in Direct Bromination

Achieving stereochemical control in the direct bromination of butadiene is a nuanced aspect of this synthetic approach. The geometry of the resulting double bond, whether (E) or (Z), is a critical consideration. The (1E)-isomer of 1-bromo-1,3-butadiene is characterized by a trans arrangement of the bromine and hydrogen atoms on the first carbon of the diene system. smolecule.com This configuration is often favored due to minimized steric interactions. smolecule.com

The stereochemical outcome can be influenced by the specific brominating agent used and the reaction conditions. For example, the use of N-bromosuccinimide (NBS) in the presence of a catalyst can offer a degree of stereocontrol. Furthermore, the stereochemistry of the starting diene, if substituted, will also play a significant role in determining the stereochemistry of the final product.

Elimination Reactions for Unsaturated Halides

Elimination reactions provide an alternative and often more controlled pathway to unsaturated halides like 1-bromobuta-1,3-diene. These methods typically involve the removal of hydrogen bromide from a saturated or partially saturated bromo-precursor.

Dehydrobromination Strategies from Saturated Bromo-Precursors

A common industrial route to 1-bromobuta-1,3-diene involves the dehydrobromination of 1,4-dibromo-2-butene (B147587). This elimination reaction is typically carried out using a base, such as potassium hydroxide (B78521), in a suitable solvent. vulcanchem.com The reaction can also be applied to other dibromobutane isomers. epo.org

The dehydrobromination of vicinal (1,2-) or geminal (1,1-) dihalides is a well-established method for preparing vinylic halides. britannica.com For instance, treatment of 1,2-dibromoethane (B42909) with a base yields vinyl bromide. britannica.com This principle can be extended to the synthesis of 1-bromobuta-1,3-diene from appropriate dibromobutane precursors. The choice of base and reaction conditions can influence the regioselectivity of the elimination, determining which double bond is formed.

A two-step procedure starting from the commercially available trans-1,4-dibromo-2-butene has been described for the synthesis of 2-substituted 1,3-butadienes. nih.gov This involves a cuprate (B13416276) addition followed by dehydrohalogenation, highlighting the versatility of elimination strategies. nih.gov

| Precursor | Reagent | Product | Ref |

| 1,4-dibromo-2-butene | Potassium hydroxide | 1-bromobuta-1,3-diene | vulcanchem.com |

| Dibromobutanes | Base | 1,3-butadiene | epo.org |

| 1,2-dichloroethane | Base | Vinyl chloride | britannica.com |

Catalytic Systems in Dehydrobromination Processes

The efficiency and selectivity of dehydrobromination reactions can be significantly enhanced through the use of catalytic systems. Phase-transfer catalysts, such as tetraalkylammonium bromides, are particularly effective in promoting the dehydrobromination of 1,4-dibromo-2-butene. These catalysts facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase where the bromo-precursor is dissolved, thereby accelerating the reaction rate. researchgate.net

The use of a potassium hydroxide and polyethylene (B3416737) glycol mixture has also been shown to be an effective dehydrohalogenation agent for various halogenated organic compounds. epa.gov Furthermore, palladium catalysts have been employed for the conversion of vinyl triflates to vinyl halides, offering a mild and efficient alternative. organic-chemistry.org These catalytic approaches often provide better control over the reaction and can lead to higher yields of the desired product.

| Catalyst System | Precursor | Product | Ref |

| Phase-transfer catalyst | 1,4-dibromo-2-butene | 1-bromobuta-1,3-diene | |

| Tetraalkylammonium bromides | 1,2-dibromo-1-phenylethane | α-bromostyrene | researchgate.net |

| Palladium catalyst | Vinyl triflates | Vinyl halides | organic-chemistry.org |

Advanced Organometallic and Multicomponent Synthesis

Modern synthetic chemistry offers sophisticated organometallic and multicomponent strategies for the construction of complex molecules like 1-bromobuta-1,3-diene and its derivatives. These methods often provide high levels of regio- and stereocontrol.

Palladium-catalyzed reactions are at the forefront of these advanced methods. For instance, palladium complexes with phosphine (B1218219) ligands can catalyze the stereoselective synthesis of (1E)-1-bromo-1,3-butadiene derivatives. smolecule.com The mechanism typically involves the oxidative addition of a brominating agent to a palladium(0) complex, followed by coordination and insertion of the butadiene substrate, and subsequent reductive elimination to yield the brominated product. smolecule.com

Multicomponent reactions, which involve the simultaneous combination of three or more reactants in a single operation, offer an efficient route to highly substituted dienes. researchgate.netrug.nl For example, a tetracomponent reaction involving a borylated dendralene, an organolithium reagent, and two different electrophiles can produce multifunctional tetrasubstituted 1,3-dienes with excellent regio- and stereoselectivity. researchgate.net Similarly, palladium-mediated multicomponent domino reactions have been developed for the synthesis of complex nitrogen-containing heterocyclic compounds. acs.org Copper(II) triflate has also been shown to be an effective catalyst in various multicomponent reactions. beilstein-journals.org These advanced methods highlight the power of modern synthetic techniques in accessing a wide range of functionalized diene structures.

| Reaction Type | Key Reagents/Catalysts | Product Type | Ref |

| Palladium-catalyzed bromination | Palladium-phosphine complexes | (1E)-1-bromo-1,3-butadiene derivatives | smolecule.com |

| Tetracomponent reaction | Borylated dendralene, organolithium | Multifunctional tetrasubstituted 1,3-dienes | researchgate.net |

| Palladium-mediated domino reaction | Palladium catalyst, carbon monoxide, amines | 2-Aryl-4-aminoquinolines | acs.org |

| Copper-catalyzed multicomponent reaction | Copper(II) triflate | Various heterocyclic compounds | beilstein-journals.org |

Stereoselective Construction via Borylated Dendralenes and Organolithium Reagents

A highly efficient and modular method for the stereoselective synthesis of multifunctional, tetrasubstituted 1,3-dienes has been developed utilizing a tetracomponent reaction. d-nb.infonih.gov This approach is founded on the reaction between a borylated dendralene, an organolithium reagent, and two distinct electrophiles. d-nb.inforesearchgate.net The methodology allows for the "à la carte" introduction of a wide array of functionalities onto the diene core with exceptional control over the final geometry. nih.gov

The process begins with the in situ formation of a dendralenic boron-ate complex, which is generated by the addition of an organolithium reagent to the borylated dendralene. researchgate.net This is followed by a regio- and stereoselective carbolithiation and subsequent trapping by an electrophile. d-nb.inforesearchgate.net This sequence generates an intermediate dienyl boronate complex. d-nb.info The final step involves a stereoretentive halodeborylation to yield the desired substituted 1-bromo-1,3-diene. d-nb.infonih.gov

For instance, using N-bromosuccinimide (NBS) as the electrophile in the final step leads to the formation of 1-bromo-1,3-dienes as single E,E isomers in very good yields. d-nb.infonih.gov This method's power lies in its ability to construct complex dienic structures in a single pot operation, forming multiple carbon-carbon and carbon-halogen bonds with high precision. researchgate.net

Table 1: Example of Tetracomponent Reaction for Bromodiene Synthesis

| Starting Materials | Reagents | Key Steps | Product Type | Selectivity |

|---|

Halodeborylation in Bromodiene Formation

Halodeborylation is a crucial step in several synthetic pathways to produce vinyl halides, including 1-bromobuta-1,3-diene derivatives. This reaction involves the replacement of a boryl group (such as a boronate ester) with a halogen atom. A key advantage of this process is that it often proceeds with retention of configuration, meaning the geometry of the double bond is preserved from the vinylborane (B8500763) precursor to the vinyl halide product. d-nb.info

In the context of the borylated dendralene chemistry mentioned previously, the final transformation is a stereoretentive halodeborylation. d-nb.inforesearchgate.net After the formation of the dienyl boronate complex, the introduction of a bromine source like NBS facilitates the cleavage of the carbon-boron bond and the formation of a carbon-bromine bond, yielding the (E,E)-1-bromo-1,3-diene. d-nb.infonih.gov

More broadly, a one-pot protocol involving a borylative coupling followed by halodeborylation has been reported for the stereoselective synthesis of β-arylvinyl bromides. researchgate.net Depending on the choice of the halogenating agent and the reaction conditions, both (E) and (Z) isomers of the vinyl bromides can be selectively formed. researchgate.net This highlights the versatility of the halodeborylation reaction in controlling the stereochemical outcome of the final brominated diene or alkene. researchgate.net

Table 2: Halodeborylation for Vinyl Bromide Synthesis

| Precursor | Halogenating Agent | Key Feature | Product |

|---|---|---|---|

| Dienyl Boronate Complex | N-Bromosuccinimide (NBS) | Stereoretentive d-nb.info | (E,E)-1-Bromo-1,3-diene derivative d-nb.info |

Wittig Olefination and Analogous Reactions in Diene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. masterorganicchemistry.com The reaction employs a phosphorus ylide (also known as a phosphonium (B103445) ylide), which attacks the carbonyl carbon. masterorganicchemistry.com The subsequent collapse of the intermediate leads to the formation of an alkene and a phosphine oxide, such as triphenylphosphine (B44618) oxide. masterorganicchemistry.com

This powerful C-C bond-forming reaction is readily adapted for the synthesis of conjugated dienes like 1-bromobuta-1,3-diene and its derivatives. acs.org For example, reacting an appropriate phosphonium ylide, such as one derived from an allylic halide, with an aldehyde can generate a 1,3-diene system. acs.org The stereoselectivity of the Wittig reaction can be a critical consideration. While some ylides give predominantly the Z-alkene (from non-stabilized ylides) or E-alkene (from stabilized ylides), mixtures are also common. frontiersin.org Consequently, modifications to the ylide structure or reaction conditions are sometimes necessary to improve the stereochemical outcome. frontiersin.org For instance, the synthesis of certain natural products has driven the development of highly selective Wittig reactions to produce specific Z-form dienes. frontiersin.org

Table 3: General Wittig Reaction for Diene Synthesis

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

Comparative Analysis of Synthetic Pathways: Efficiency and Selectivity

When comparing the synthetic routes to 1-bromobuta-1,3-diene and its derivatives, the key metrics for evaluation are efficiency (yields) and selectivity (regio- and stereoselectivity).

Borylated Dendralene/Halodeborylation Route: This multicomponent strategy stands out for its exceptional control over stereochemistry, producing highly substituted 1-bromo-1,3-dienes with total regio- and stereoselectivity, often as single E,E isomers. d-nb.infonih.gov The yields are reported to be very good. d-nb.infonih.gov Its modular nature, allowing for the introduction of various substituents in a one-pot reaction, makes it a highly efficient and versatile method for accessing complex dienic structures that might be difficult to obtain otherwise. researchgate.net

Wittig Olefination: The Wittig reaction is a widely used and versatile method for alkene and diene synthesis due to the ready availability of starting materials. masterorganicchemistry.comacs.org However, its primary challenge often lies in controlling the stereoselectivity (E/Z isomer ratio). frontiersin.org While specific conditions and reagents can favor one isomer, achieving the high levels of stereopurity seen in the borylated dendralene route can be difficult without significant optimization. frontiersin.org The efficiency in terms of yield is generally good, but the potential for forming isomeric mixtures can complicate purification and lower the effective yield of the desired isomer.

Other Methods (e.g., Direct Bromination/Elimination): Routes such as the direct bromination of butadiene often face significant hurdles in achieving both regioselectivity and stereoselectivity. smolecule.com Similarly, dehydrobromination of polybrominated precursors can offer better control but may require multiple steps. smolecule.com These methods are often less sophisticated in controlling the precise architecture of highly substituted dienes compared to the borylated dendralene pathway.

Reactivity and Mechanistic Studies of 1 Bromobuta 1,3 Diene

Electrophilic Addition Reactions to the Diene System

The conjugated double bonds in 1-bromobuta-1,3-diene are susceptible to attack by electrophiles. libretexts.org The presence of the bromine atom, however, introduces electronic effects that influence the regioselectivity and stereoselectivity of these additions.

Regioselectivity and Stereoselectivity in Hydrogen Halide Additions

The addition of hydrogen halides (HX) to conjugated dienes like 1,3-butadiene (B125203) is a well-studied reaction that can lead to both 1,2- and 1,4-addition products. libretexts.orgmasterorganicchemistry.comlibretexts.org In the case of 1-bromobuta-1,3-diene, the initial protonation of a double bond occurs in a manner that produces the most stable carbocation intermediate. libretexts.orguci.edu The resulting allylic carbocation is stabilized by resonance, with the positive charge distributed over two carbon atoms. libretexts.org

The regioselectivity of the subsequent nucleophilic attack by the halide ion is then determined by the relative stability of the possible products and the reaction conditions. uci.edu For instance, in the addition of HBr to 1,3-butadiene, the reaction yields a mixture of 3-bromo-1-butene (B1616935) (1,2-adduct) and 1-bromo-2-butene (1,4-adduct). libretexts.orglibretexts.org The stereochemistry of the 1,4-adduct often favors the more stable (E)-isomer. libretexts.org

Kinetic versus Thermodynamic Control in 1,2- and 1,4-Additions

The ratio of 1,2- to 1,4-addition products in the electrophilic addition to conjugated dienes is a classic example of kinetic versus thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that is formed fastest. stackexchange.compressbooks.pub This is typically the 1,2-addition product, as the transition state leading to its formation is lower in energy. masterorganicchemistry.com This is because the initial protonation leads to a resonance-stabilized allylic carbocation, and the subsequent nucleophilic attack is faster at the carbon atom that bears a greater share of the positive charge in the more stable resonance contributor. stackexchange.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible and is under thermodynamic control. stackexchange.compressbooks.pub Under these conditions, the major product is the most thermodynamically stable one, which is often the 1,4-addition product. libretexts.orgstackexchange.com The increased stability of the 1,4-adduct is often attributed to the presence of a more substituted and therefore more stable internal double bond. stackexchange.com

The reaction of HBr with 1,3-butadiene illustrates this principle well. At 0°C, the kinetically favored 1,2-adduct (3-bromo-1-butene) predominates, while at 40°C, the thermodynamically favored 1,4-adduct (1-bromo-2-butene) is the major product. pressbooks.pub

Product Distribution in the Addition of HBr to 1,3-Butadiene

| Temperature | 1,2-Adduct (3-bromo-1-butene) | 1,4-Adduct (1-bromo-2-butene) | Control |

| 0 °C | 71% | 29% | Kinetic |

| 40 °C | 15% | 85% | Thermodynamic |

This table is based on data for the addition of HBr to 1,3-butadiene, a closely related parent compound, to illustrate the principle of kinetic vs. thermodynamic control. pressbooks.pub

Mechanistic Pathways Involving Resonance-Stabilized Carbocation Intermediates

The electrophilic addition to a conjugated diene begins with the protonation of one of the double bonds. libretexts.org This initial step is regioselective, favoring the formation of the more stable carbocation. libretexts.org In the case of a conjugated diene, this leads to an allylic carbocation, which is stabilized by resonance. libretexts.org This means the positive charge is delocalized over two carbon atoms. libretexts.orgvaia.com

The nucleophile can then attack either of the carbons bearing a partial positive charge. libretexts.org It is a common misconception that the nucleophile attacks one of the individual resonance forms; rather, it attacks the resonance hybrid. stackexchange.com The distribution of the positive charge in the resonance hybrid influences the site of nucleophilic attack. The carbon atom with the greater positive charge density is more susceptible to faster attack, leading to the kinetic product. stackexchange.com

Halogenation Reactions and Adduct Formation

Similar to hydrogen halides, halogens like bromine (Br₂) also undergo electrophilic addition to conjugated dienes, yielding both 1,2- and 1,4-adducts. libretexts.orgmasterorganicchemistry.com The reaction of 1,3-butadiene with bromine, for example, produces a mixture of 3,4-dibromo-1-butene (1,2-adduct) and 1,4-dibromo-2-butene (B147587) (1,4-adduct). libretexts.orgmsu.edu The formation of the 1,4-adduct often results in the more stable E-isomer. libretexts.orgmsu.edu

The mechanism is believed to proceed through a cyclic bromonium ion intermediate, similar to the halogenation of simple alkenes. thieme-connect.de Attack by the bromide ion can then occur at either the C2 or C4 position of the diene system, leading to the respective addition products. masterorganicchemistry.com The ratio of these products can also be influenced by reaction conditions such as solvent polarity. thieme-connect.desmolecule.com

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in 1-bromobuta-1,3-diene is attached to a vinylic carbon, which generally makes it less reactive towards nucleophilic substitution than a typical alkyl halide. However, the conjugated diene system can influence the reactivity and mechanistic pathways.

Substitution Mechanisms (SN1, SN2, SN1’, SN2’)

Nucleophilic substitution reactions can proceed through various mechanisms, including S_N1, S_N2, and their allylic counterparts, S_N1' and S_N2'. dalalinstitute.com

S_N1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.comedubull.com The rate-determining step is the unimolecular ionization of the substrate to form the carbocation. masterorganicchemistry.comamherst.edu Tertiary alkyl halides are more prone to S_N1 reactions due to the stability of the resulting carbocation. masterorganicchemistry.comyoutube.com

S_N2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. amherst.edu This mechanism is favored for primary and methyl substrates and results in an inversion of stereochemistry. youtube.com

S_N1' and S_N2' (Allylic Substitution): In allylic systems, the nucleophile can attack at the carbon atom bearing the leaving group (standard S_N1 or S_N2) or at the γ-carbon of the double bond, with a concomitant shift of the double bond. These are known as S_N1' and S_N2' reactions, respectively. dalalinstitute.com The S_N1' mechanism involves the formation of a resonance-stabilized allylic carbocation, allowing for nucleophilic attack at either end of the allylic system. dalalinstitute.com The S_N2' reaction involves a concerted attack of the nucleophile at the double bond, displacing the leaving group from the allylic position. nih.gov

For 1-bromobuta-1,3-diene, the vinylic nature of the C-Br bond makes direct S_N1 and S_N2 reactions at the C1 position difficult. However, the conjugated system allows for the possibility of S_N' type reactions, where the nucleophile attacks the C3 or C5 position (if the chain were longer), leading to a substituted diene. The specific mechanism would depend on the substrate, nucleophile, leaving group, and reaction conditions.

Functional Group Interconversions via Substitution

1-Bromobuta-1,3-diene serves as a versatile substrate for functional group interconversions through nucleophilic substitution reactions. The presence of a bromine atom on the conjugated diene system allows for its displacement by a variety of nucleophiles, leading to the formation of new derivatives. The electron-withdrawing nature of the bromine atom polarizes the carbon-bromine bond, rendering the carbon atom susceptible to nucleophilic attack.

Common nucleophiles that can be employed in these substitution reactions include hydroxide (B78521) ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂). smolecule.com The reaction typically proceeds via a nucleophilic substitution mechanism, where the nucleophile replaces the bromide leaving group. This provides a direct route to introduce a range of functionalities at the terminus of the butadienyl system. For instance, reaction with hydroxide ions would yield the corresponding alcohol, while reaction with amines would produce substituted amines.

These substitution reactions are fundamental in expanding the synthetic utility of 1-bromobuta-1,3-diene, enabling its use as a precursor for more complex molecules. The ability to introduce different functional groups is crucial for tailoring the properties of the resulting compounds for various applications in organic synthesis and materials science.

Pericyclic Reactions: Diels-Alder Cycloadditions

As a conjugated diene, 1-bromobuta-1,3-diene readily participates in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. vulcanchem.com In this pericyclic reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The conjugated π-system of 1-bromobuta-1,3-diene allows it to adopt the necessary s-cis conformation for the concerted cycloaddition to occur. msu.edu

The presence of the bromine atom on the diene backbone influences its reactivity. The electron-withdrawing effect of the bromine atom polarizes the π-system, which can enhance the diene's reactivity towards certain dienophiles. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, the polarity of both the diene and dienophile can significantly affect the reaction rate and conditions required. libretexts.org

The versatility of the Diels-Alder reaction allows for the formation of a wide array of substituted cyclohexene (B86901) derivatives, starting from 1-bromobuta-1,3-diene. This makes it a powerful tool for the construction of complex cyclic systems. cram.com

The Diels-Alder reaction of unsymmetrical dienes, such as 1-bromobuta-1,3-diene, with unsymmetrical dienophiles raises questions of regioselectivity. The regiochemical outcome is determined by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com For 1-substituted dienes like 1-bromobuta-1,3-diene, the reaction generally favors the formation of the "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) regioisomer, with the "meta" (1,3-disubstituted) product being a minor component. masterorganicchemistry.com

The regioselectivity can often be predicted by considering the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.com The polarization of the reactants due to resonance effects plays a crucial role in determining this alignment. youtube.com

In terms of stereochemistry, the Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the cyclohexene product. For example, a trans-dienophile will lead to a product where the substituents are trans on the newly formed ring. msu.edu This stereochemical control, combined with the predictable regioselectivity, makes the Diels-Alder reaction of 1-bromobuta-1,3-diene a highly valuable transformation in stereoselective synthesis.

| Diene | Dienophile | Major Regioisomeric Product(s) | Stereochemical Outcome |

| 1-Bromobuta-1,3-diene | Unsymmetrical Alkene (e.g., Acrylonitrile) | "Ortho" and/or "Para" adducts | Retention of dienophile stereochemistry |

| 1-Bromobuta-1,3-diene | Symmetrical Alkene (e.g., Maleic Anhydride) | Single regioisomer | Retention of dienophile stereochemistry |

1-Bromobuta-1,3-diene can also be utilized as a precursor for substrates in intramolecular Diels-Alder (IMDA) reactions. In these reactions, the diene and dienophile are part of the same molecule, connected by a tether. masterorganicchemistry.com The IMDA reaction is a powerful strategy for the synthesis of complex polycyclic systems in a single step. psu.edu

One approach involves converting 1-bromobuta-1,3-diene into a more complex molecule containing a dienophile moiety. For example, an organolithium reagent derived from 1-bromobuta-1,3-diene has been used to synthesize a 1,3,6,8-tetraene system, which is a potential substrate for an intramolecular Diels-Alder reaction. soton.ac.uk However, in this specific instance, the resulting tetraene proved to be highly susceptible to polymerization, which presented a challenge for its application in IMDA reactions. soton.ac.uk

The success of an intramolecular Diels-Alder reaction is often dependent on the length and nature of the tether connecting the diene and dienophile, as this influences the ability of the molecule to adopt the required transition state geometry. masterorganicchemistry.com Despite the challenges, the use of 1-bromobuta-1,3-diene as a building block for IMDA substrates remains an area of interest for the efficient construction of intricate molecular architectures.

Radical Reactions and Polymerization Pathways

Brominated dienes, including derivatives of 1-bromobuta-1,3-diene, can undergo controlled radical polymerization, offering a pathway to polymers with well-defined structures and properties. researchgate.net Techniques such as Atom Transfer Radical Polymerization (ATRP) are particularly relevant for the controlled polymerization of diene monomers. google.com ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and specific end-group functionalities. sigmaaldrich.com

In the context of ATRP, a brominated compound can act as an initiator. The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates polymerization. google.com The reversible deactivation of the growing polymer chains by the catalyst allows for the controlled nature of the polymerization. researchgate.net

The polymerization of dienes can sometimes be challenging due to factors such as low propagation rate constants and potential side reactions like Diels-Alder dimerization. google.com However, controlled radical polymerization techniques provide a means to overcome some of these difficulties and produce well-defined polymers from brominated dienes. These polymers may have unique properties due to the presence of bromine, which can be further functionalized post-polymerization.

| Polymerization Technique | Initiator Type | Monomer(s) | Key Features of Resulting Polymer |

| Atom Transfer Radical Polymerization (ATRP) | Alkyl Halide (e.g., containing a bromine atom) | Dienes, Styrenes, (Meth)acrylates | Controlled molecular weight, low polydispersity, defined end-groups |

| Reversible Deactivation Radical Polymerization (RDRP) | Various | Bio-based dienes (e.g., myrcene, farnesene) | Controlled microstructure and chain length |

Influence of Bromine on Polymer Properties and Chain Growth

The polymerization of 1-bromobuta-1,3-diene leads to polymers with distinct properties imparted by the incorporated bromine atoms smolecule.com. During chain growth, the monomer can add to the growing polymer chain via either 1,2- or 1,4-addition to the diene system. The specific mode of addition influences the final polymer's microstructure and, consequently, its physical properties.

The incorporation of bromine into the polymer backbone has several significant effects. Studies on the bromination of existing polybutadiene (B167195) have shown that the addition of bulky bromine atoms substantially reduces chain mobility dtic.mil. This leads to an increase in the glass transition temperature (Tg) and enhanced chain rigidity dtic.miluni-hamburg.de. This increased stiffness can transform a flexible, rubbery material into a more rigid one uni-hamburg.de.

Furthermore, brominated polymers are recognized as potential flame retardants kglmeridian.com. High-impact polystyrene modified with brominated polybutadiene, for instance, exhibits superior self-extinguishing properties kglmeridian.com. The presence of bromine in the polymer matrix is also known to alter gas transport properties. Research on brominated polybutadiene films indicates that the modification can decrease permeability to certain gases while increasing selectivity, an effect attributed to both reduced chain mobility and chemical changes within the polymer dtic.mil.

Cross-Coupling Reactions and Organometallic Transformations

The carbon-bromine bond in 1-bromobuta-1,3-diene is a key functional handle for a variety of cross-coupling and organometallic reactions, enabling the formation of more complex molecular architectures.

Palladium-Catalyzed Cross-Couplings (e.g., Heck, Suzuki)

1-Bromobuta-1,3-diene is a viable substrate for palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. In these transformations, the vinyl bromide moiety reacts with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, extending the conjugated system. While specific, high-yield examples for 1-bromobuta-1,3-diene itself are part of broader studies on diene chemistry, the Heck reaction is a well-established method for the functionalization of vinyl halides brynmawr.eduresearchgate.net. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

The Suzuki coupling, which pairs an organoboron compound with an organohalide, is another powerful palladium-catalyzed reaction applicable to vinyl bromides like 1-bromobuta-1,3-diene for synthesizing complex dienes and polyenes.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium | researchgate.net |

| Ligand | Phosphine-based ligands (e.g., PPh₃, dppf) | brynmawr.edu |

| Base | Triethylamine (NEt₃), Sodium acetate (NaOAc) | umich.edu |

| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (B95107) (THF) | researchgate.net |

| Temperature | Room temperature to 100 °C | researchgate.net |

Formation and Reactivity of Organometallic Derivatives

The carbon-bromine bond in 1-bromobuta-1,3-diene can be converted into a carbon-metal bond, transforming the electrophilic carbon into a potent nucleophile. This is typically achieved through reaction with an active metal like magnesium or an organolithium reagent.

Grignard Reagents: The reaction of 1-bromobuta-1,3-diene with magnesium metal in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF), is expected to form the corresponding Grignard reagent, (1,3-butadienyl)magnesium bromide libretexts.org. This organomagnesium compound acts as a strong base and a powerful carbon-centered nucleophile libretexts.orgmasterorganicchemistry.com. It can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds and construct more complex molecules masterorganicchemistry.comyoutube.com.

Organolithium Reagents: Treatment of 1-bromobuta-1,3-diene with a strong organolithium base, such as tert-butyllithium, results in lithium-halogen exchange to generate the highly reactive (1,3-butadienyl)lithium soton.ac.uk. These organolithium species are extremely strong bases and are valuable in synthesis for their ability to attack electrophiles wikipedia.org. For example, the organolithium reagent derived from 1-bromobuta-1,3-diene has been used in the synthesis of complex polyene systems for intramolecular Diels-Alder reactions soton.ac.uk. The versatile reactivity of the resulting dienyllithium reagent allows for subsequent reactions with various electrophiles to create highly substituted dienic structures researchgate.net.

| Step | Reactants | Product | Reference |

|---|---|---|---|

| 1. Formation | (E)-1-Bromobuta-1,3-diene, tert-butyllithium in THF | (E)-(Buta-1,3-dien-1-yl)lithium | soton.ac.uk |

| 2. Reaction | (E)-(Buta-1,3-dien-1-yl)lithium, Aldehyde/Ketone | Secondary/Tertiary skipped tetraene alcohol | soton.ac.uk |

Spectroscopic and Computational Elucidation of Structural and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. By analyzing chemical shifts and coupling constants, the connectivity and stereochemistry of 1-bromobuta-1,3-diene can be unequivocally assigned.

The ¹H NMR spectrum of 1-bromobuta-1,3-diene provides key information based on the chemical environment of each proton. The presence of the electronegative bromine atom and the conjugated π-system of the diene significantly influences the chemical shifts (δ) of the vinylic protons. Protons on sp² hybridized carbons, known as alkenyl hydrogens, are typically deshielded and appear at lower fields in the spectrum. libretexts.org This deshielding effect is caused by the magnetic field generated by the circulating π electrons of the double bonds, which reinforces the external applied magnetic field in the region of the protons. libretexts.org

The bromine atom further deshields the proton attached to the same carbon (H-1) due to its electronegativity. libretexts.org Protons that are further away from the bromine atom experience this effect to a lesser degree. libretexts.org For the (E)-isomer of 1-bromobuta-1,3-diene, the protons exhibit distinct signals, allowing for their individual assignment. docbrown.infosoton.ac.uk

Interactive Table: ¹H NMR Spectroscopic Data for (E)-1-bromobuta-1,3-diene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~5.90 | m | - |

| H-3 | ~5.90 | m | - |

| H-4 | ~4.03 | d | 8 |

| H-4' | ~4.03 | d | 4 |

Note: Data derived from related structures and general principles. soton.ac.uk 'm' denotes multiplet, 'd' denotes doublet.

The ¹³C NMR spectrum gives direct insight into the carbon skeleton of the molecule. bhu.ac.in For 1-bromobuta-1,3-diene, four distinct signals are expected, corresponding to the four unique carbon atoms in the conjugated system. docbrown.infodocbrown.info The chemical shifts are influenced by the carbon's hybridization and the presence of the electronegative bromine substituent. fiveable.me

All four carbons are sp² hybridized, which typically results in chemical shifts between 100 and 150 ppm. oregonstate.edu The carbon atom directly bonded to the bromine atom (C-1) is significantly deshielded and shifted downfield due to the halogen's electron-withdrawing effect. docbrown.info The remaining carbons of the diene system also appear in the characteristic alkene region. oup.com

Interactive Table: ¹³C NMR Spectroscopic Data for (E)-1-bromobuta-1,3-diene

| Carbon Atom | Hybridization | Chemical Shift (δ, ppm) |

| C-1 | sp² | ~129.82 |

| C-2 | sp² | ~129.82 |

| C-3 | sp² | ~24.63 |

| C-4 | sp² | ~24.63 |

Note: Data derived from related structures and general principles. soton.ac.uk The specific assignment of C1/C2 and C3/C4 can vary based on detailed 2D NMR experiments.

The stereochemistry of the double bonds in 1-bromobuta-1,3-diene, specifically whether they are (E) or (Z), can be determined by analyzing the proton-proton coupling constants (J-values). The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons across a double bond is highly dependent on their dihedral angle. rubingroup.org

A larger coupling constant is observed for protons in a trans configuration (dihedral angle of 180°), typically in the range of 11-18 Hz. libretexts.org Conversely, protons in a cis configuration (dihedral angle of 0°) exhibit a smaller coupling constant, generally between 6-14 Hz. libretexts.org For example, a compound with a measured olefinic proton coupling constant of 13 Hz was assigned as having a trans double bond. ucla.edu This principle allows for the unambiguous assignment of the (E) and (Z) isomers of 1-bromobuta-1,3-diene.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 1-bromobuta-1,3-diene displays several characteristic absorption bands that confirm its structure. These include:

C-H Stretching (sp² carbons): Absorptions for C-H bonds on the double-bonded carbons typically appear just above 3000 cm⁻¹, often in the range of 3010-3100 cm⁻¹. soton.ac.ukrsc.org

C=C Stretching (Conjugated Diene): Conjugated dienes show C=C stretching absorptions in the 1600-1650 cm⁻¹ region. These bands are often more intense and may appear as a pair of peaks compared to isolated double bonds. rsc.org

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are highly diagnostic for the substitution pattern of the alkene.

C-Br Stretching: The carbon-bromine bond vibration is found in the fingerprint region of the spectrum, typically between 550 and 750 cm⁻¹. soton.ac.ukdocbrown.info

Interactive Table: Characteristic IR Absorptions for 1-Bromobuta-1,3-diene

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Vinylic C-H | Stretch | 3036 |

| Alkyl C-H | Stretch | 2973 |

| C=C Diene | Stretch | ~1600-1650 |

| C-H | Bend | 1452 |

| C-Br | Stretch | 773 |

Note: Data derived from related structures. soton.ac.uk

IR spectroscopy is a valuable tool for differentiating between the (E) and (Z) isomers of 1-bromobuta-1,3-diene. The most significant difference in their spectra appears in the C-H out-of-plane bending region. pressbooks.pub

(E)-Isomer (trans): A trans-disubstituted double bond typically shows a strong and characteristic absorption band in the range of 960-990 cm⁻¹. The presence of this band is a strong indicator of (E) stereochemistry.

(Z)-Isomer (cis): A cis-disubstituted double bond exhibits a C-H bending absorption that is generally weaker and occurs at a lower frequency, typically in the 675-730 cm⁻¹ range.

Therefore, by carefully examining the fingerprint region of the IR spectrum, particularly between 650 cm⁻¹ and 1000 cm⁻¹, the stereochemistry of the isomers can be reliably distinguished. pressbooks.pubscribd.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of 1-bromobuta-1,3-diene is significantly influenced by its conjugated π-electron system. In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced compared to non-conjugated systems. libretexts.orgutoronto.caspcmc.ac.in This reduction in the energy gap leads to the absorption of light at longer wavelengths, a phenomenon known as a bathochromic or red shift. spcmc.ac.inlibretexts.org

For instance, the parent molecule, 1,3-butadiene (B125203), exhibits a UV absorption maximum (λmax) at 217 nm. libretexts.orgjove.comlibretexts.org The introduction of a bromine atom at the C1 position in 1-bromobuta-1,3-diene results in a bathochromic shift of this absorption maximum. The UV absorption maximum for (1E)-1-bromo-1,3-butadiene is observed at 236 nm. smolecule.com This shift to a longer wavelength indicates that the bromine substituent further decreases the HOMO-LUMO energy gap, enhancing the delocalization of the π-electrons. smolecule.com The extent of conjugation is a critical factor determining the λmax; as the conjugated system expands, the λmax shifts to even longer wavelengths. libretexts.orgjove.comshimadzu.com This trend is a general characteristic of polyenes, where each additional double bond in the conjugated system can increase the absorption maximum. utoronto.calibretexts.org

The intensity of the absorption, represented by the molar absorptivity (ε), also tends to increase with greater conjugation, a phenomenon termed a hyperchromic shift. utoronto.calibretexts.org While specific ε values for 1-bromobuta-1,3-diene are not detailed in the provided search results, the general principle suggests that its molar absorptivity would be significant due to the conjugated diene system.

Table 1: UV-Vis Absorption Maxima of 1-Bromobuta-1,3-diene and Related Compounds

| Compound | λmax (nm) | Reference |

| 1,3-Butadiene | 217 | libretexts.orgjove.comlibretexts.org |

| (1E)-1-Bromobuta-1,3-diene | 236 | smolecule.com |

| 1-Butene | 176 | libretexts.orglibretexts.org |

The absorption of ultraviolet light by 1-bromobuta-1,3-diene promotes an electron from a lower energy molecular orbital to a higher energy one. jove.comlibretexts.org In conjugated dienes, the most significant electronic transition is the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). jove.comlibretexts.orglibretexts.org This is specifically a π → π* transition, as it involves electrons in π bonding orbitals being excited to π* antibonding orbitals. libretexts.orgjove.comlibretexts.org

In 1,3-butadiene, the four p-orbitals of the sp²-hybridized carbon atoms combine to form four π molecular orbitals: two bonding (π₁ and π₂) and two antibonding (π₃* and π₄). utoronto.caspcmc.ac.inlibretexts.org The four π-electrons fill the two bonding orbitals, making π₂ the HOMO and π₃ the LUMO. The energy difference between these two orbitals dictates the wavelength of maximum absorption (λmax). spcmc.ac.injove.com

The presence of the bromine atom in 1-bromobuta-1,3-diene influences these molecular orbitals. The electronegativity of bromine can withdraw electron density from the conjugated system through the sigma bond (inductive effect). However, the lone pairs of electrons on the bromine atom can participate in resonance with the diene's π-system, which tends to increase electron delocalization. smolecule.com This enhanced delocalization stabilizes the π-system and reduces the HOMO-LUMO energy gap, leading to the observed bathochromic shift. spcmc.ac.insmolecule.com

The planarity of the molecule is crucial for effective p-orbital overlap and, consequently, for the extent of conjugation. spcmc.ac.in Any significant deviation from planarity would reduce the overlap, increase the HOMO-LUMO energy gap, and cause a hypsochromic (blue) shift to shorter wavelengths. spcmc.ac.in For (1E)-1-bromo-1,3-butadiene, a planar or near-planar conformation is expected to allow for maximum conjugation. smolecule.com

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high accuracy, enabling the determination of the precise mass of a molecule and its elemental formula. utexas.eduacs.org For 1-bromobuta-1,3-diene, with the chemical formula C₄H₅Br, HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The molecular weight of 1-bromobuta-1,3-diene is approximately 132.99 g/mol . sigmaaldrich.comnih.govnih.gov However, its exact mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br or ⁸¹Br), provides a much more precise value. The monoisotopic mass of the C₄H₅⁷⁹Br isotopologue is 131.95746 Da. nih.govnih.govchemspider.com

The presence of bromine is readily identified in a mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). youtube.comvaia.comdocbrown.info This results in a characteristic isotopic pattern for any bromine-containing ion, with two peaks of roughly equal intensity separated by two mass units (the M+ and M+2 peaks). youtube.comdocbrown.infomsu.edu This distinctive pattern is a key signature for identifying brominated compounds in mass spectrometry. youtube.comrsc.org

Table 2: Isotopic Masses and Molecular Weights of 1-Bromobuta-1,3-diene

| Property | Value | Reference |

| Chemical Formula | C₄H₅Br | sigmaaldrich.comnih.govnih.gov |

| Average Molecular Weight | 132.99 g/mol | sigmaaldrich.comnih.govnih.gov |

| Monoisotopic Mass (for C₄H₅⁷⁹Br) | 131.95746 Da | nih.govnih.govchemspider.com |

In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, causing them to ionize and fragment. msu.eduopenstax.org The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. vaia.comopenstax.org The analysis of these fragments provides valuable information for structural elucidation.

For 1-bromobuta-1,3-diene, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule that has lost one electron. utexas.edu Due to the bromine isotopes, this would appear as a pair of peaks of nearly equal intensity at m/z 132 and 134 (corresponding to [C₄H₅⁷⁹Br]⁺ and [C₄H₅⁸¹Br]⁺). youtube.comdocbrown.info

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for halogenated compounds involve the loss of the halogen atom or a hydrohalic acid. youtube.comdocbrown.info For 1-bromobuta-1,3-diene, a likely fragmentation would be the loss of a bromine radical (•Br) to form a C₄H₅⁺ cation. This would result in a peak at m/z 53. nih.gov The C-Br bond is often the weakest bond in such molecules, making its cleavage a favorable fragmentation pathway. docbrown.info

Other potential fragmentations could involve the loss of smaller neutral molecules or radicals. The NIST mass spectrum for 1-bromobuta-1,3-diene lists the top three peaks at m/z 53, 27, and 51, indicating that the C₄H₅⁺ ion is the most abundant fragment (the base peak). nih.gov The peak at m/z 27 likely corresponds to a C₂H₃⁺ fragment, and the peak at m/z 51 could arise from the further fragmentation of the C₄H₅⁺ ion. The presence of these fragments helps to confirm the butadiene backbone of the molecule.

Advanced X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. d-nb.inforsc.orgyoutube.com While obtaining a single crystal of 1-bromobuta-1,3-diene itself might be challenging due to its likely low melting point, analysis of its crystalline derivatives can provide invaluable structural information.

There are no specific X-ray diffraction studies for 1-bromobuta-1,3-diene itself found in the provided search results. However, the crystal structures of related compounds, such as other brominated dienes or derivatives formed through reactions of 1-bromobuta-1,3-diene, have been determined. maynoothuniversity.ieanu.edu.au For example, a 1,3-bis-phenylsulfonyl-4-phenyl-butadiene derivative was characterized by X-ray crystallography, confirming its structure. maynoothuniversity.ie Similarly, the crystal structures of dendralenes synthesized from 1,1-dibromoalkenes have been elucidated, revealing the planarity of the conjugated systems. anu.edu.au

Such studies on derivatives would confirm the connectivity of the atoms and provide precise bond lengths and angles. For 1-bromobuta-1,3-diene, a key structural feature of interest would be the planarity of the butadienyl system, which is essential for maximum π-orbital overlap. smolecule.com X-ray diffraction data would also reveal the conformation around the C-C single bond (s-trans vs. s-cis) in the solid state. The (1E) configuration of the double bond, where the bromine and the adjacent vinyl group are on opposite sides, would also be definitively confirmed. smolecule.comsigmaaldrich.com Furthermore, intermolecular interactions in the crystal lattice, such as those involving the bromine atom, could be analyzed.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like 1-bromobuta-1,3-diene. These methods allow for the detailed examination of molecular geometries, spectroscopic parameters, and reaction pathways, offering insights that complement experimental findings.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to determine the lowest energy structure of a molecule. mdpi.com For 1-bromobuta-1,3-diene, this involves finding the most stable arrangement of its atoms in three-dimensional space. The molecule exists as a conjugated diene with a bromine atom substituted at the first carbon. The parent 1,3-butadiene backbone generally adopts a planar geometry to maximize the overlap of p-orbitals, which is essential for conjugation. smolecule.com

Computational models, such as those using Density Functional Theory (DFT), are employed to refine the molecular geometry. These calculations can predict bond lengths, bond angles, and dihedral angles. For the (1E)-1-bromobuta-1,3-diene isomer, the "E" configuration signifies that the bromine atom and the hydrogen on the C1-C2 double bond are on opposite sides. smolecule.comuou.ac.in This trans arrangement is generally favored due to reduced steric hindrance. smolecule.com Computational studies can quantify the energy difference between various conformers, such as the s-trans and s-cis forms arising from rotation around the central C2-C3 single bond. The planarity of the conjugated system is a key feature, with computational models showing a dihedral angle of approximately 180° between the C1-Br and C2-H groups, confirming maximal p-orbital overlap. smolecule.com

Table 1: Calculated Conformational Data for 1-Bromobuta-1,3-diene

| Conformer | Method | Relative Energy (kcal/mol) | C1-C2-C3-C4 Dihedral Angle (°) |

| s-trans | DFT/B3LYP | 0.00 | ~180 |

| s-cis | DFT/B3LYP | > 2.0 | ~0 |

Note: The values in this table are illustrative and based on typical results from DFT calculations for conjugated dienes. Actual values may vary depending on the specific computational level of theory and basis set used.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra for structure verification. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of both ¹H and ¹³C nuclei. researchgate.netdocbrown.info These predictions are based on the calculated electron density around each nucleus. For 1-bromobuta-1,3-diene, computational models can help assign the signals in the experimental NMR spectrum to specific protons and carbon atoms in the molecule.

IR Spectroscopy: Vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. docbrown.info Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C stretching, or C-Br stretching. docbrown.info These predicted spectra can be used to identify characteristic functional group absorptions. pressbooks.pub For instance, calculations would predict strong absorptions for the C=C double bonds and a characteristic absorption for the C-Br bond. docbrown.info

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic transitions, which are observed in UV-Vis spectroscopy. miet.ac.in The presence of the conjugated diene system in 1-bromobuta-1,3-diene results in a characteristic π to π* transition. miet.ac.in The bromine substituent influences the energy of this transition. Computational studies show that the HOMO-LUMO gap is narrowed compared to unsubstituted 1,3-butadiene, leading to a bathochromic (red) shift in the UV absorption maximum from approximately 217 nm to 236 nm. smolecule.com

Table 2: Predicted Spectroscopic Data for (1E)-1-Bromobuta-1,3-diene

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Varies for each proton |

| ¹³C NMR | Chemical Shift (ppm) | Varies for each carbon |

| IR | C=C Stretch (cm⁻¹) | ~1600-1650 |

| IR | C-Br Stretch (cm⁻¹) | ~550-750 docbrown.info |

| UV-Vis | λ_max (nm) | ~236 smolecule.com |

Note: The predicted values are approximate and can vary based on the computational method and solvent model used.

Molecular Orbital Theory (HOMO-LUMO Analysis)

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. pearson.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. mnstate.edu

For 1-bromobuta-1,3-diene, the HOMO is associated with the electron-rich π-system of the diene, making it the site for electrophilic attack. The LUMO, on the other hand, is the lowest energy empty orbital and is the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity. smolecule.com

Computational studies reveal that the bromine atom, through its electron-withdrawing inductive effect and electron-donating resonance effect, modifies the energy and distribution of the frontier orbitals compared to unsubstituted butadiene. smolecule.com DFT calculations show that the LUMO is predominantly localized on carbons C1 and C3, making these sites susceptible to electrophilic attack. smolecule.com Conversely, the HOMO is concentrated on C2 and C4, facilitating nucleophilic reactivity. smolecule.com The narrowing of the HOMO-LUMO gap by the bromine substituent is consistent with the observed red shift in the UV-Vis spectrum. smolecule.com

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for studying reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. mdpi.com A transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of the reaction.

For 1-bromobuta-1,3-diene, computational methods can be used to model various reactions, such as Diels-Alder reactions, where it acts as the diene component. soton.ac.uk Transition state calculations can determine the activation energy of the reaction, which is related to the reaction rate. stackexchange.com For example, in the reaction of 1-bromobuta-1,3-diene with a dienophile, computational models can predict the geometry of the transition state, showing the simultaneous formation of new sigma bonds. soton.ac.uk These calculations can also explore the competition between different reaction pathways, such as the formation of kinetic versus thermodynamic products in addition reactions. stackexchange.comlibretexts.org

Stereochemical Prediction and Rationalization

Computational chemistry can be used to predict and rationalize the stereochemical outcome of reactions involving 1-bromobuta-1,3-diene. ethernet.edu.et In reactions that can lead to multiple stereoisomers, such as the Diels-Alder reaction, computational methods can calculate the energies of the different transition states leading to each isomer. soton.ac.uk The stereoisomer formed via the lowest energy transition state is predicted to be the major product.

For instance, in a Diels-Alder reaction, the endo and exo transition states can be modeled. The calculated energy difference between these transition states can predict whether the endo or exo product will be favored. This is often influenced by secondary orbital interactions, which can be analyzed using computational techniques. The inherent stereochemistry of the (1E)-1-bromobuta-1,3-diene, with its defined configuration at the C1-C2 double bond, will also influence the stereochemistry of the products, and computational studies can model how this initial stereochemistry is transferred to the product. ethernet.edu.et

Applications of 1 Bromobuta 1,3 Diene in Advanced Organic Synthesis

Building Block for Complex Natural Products Synthesis

1-Bromobuta-1,3-diene is a key starting material in the total synthesis of various natural products due to its ability to participate in crucial carbon-carbon bond-forming reactions. smolecule.com Its conjugated diene structure makes it an excellent component in Diels-Alder reactions, a powerful tool for the construction of cyclic and polycyclic systems that form the core of many natural products. anu.edu.au The presence of the bromine atom provides a handle for further functionalization, allowing for the introduction of diverse substituents and the elaboration of complex molecular architectures. sci-hub.se

One notable application is in the synthesis of marine-derived metabolites. For instance, compounds containing a bromobuta-1,3-diene moiety, such as lyngbyalosides from Moorea bouilloni, have been identified and exhibit interesting biological activities. The synthesis of such complex structures often relies on the strategic use of 1-bromobuta-1,3-diene or its derivatives.

Furthermore, organolithium reagents prepared from 1-bromobuta-1,3-diene have been employed in the synthesis of 1,3,6,8-tetraene systems, which are precursors for intramolecular Diels-Alder reactions. soton.ac.uk This strategy has been explored for the construction of steroid CD-ring fragments, highlighting the importance of 1-bromobuta-1,3-diene in accessing complex carbocyclic frameworks. soton.ac.uk

The versatility of 1-bromobuta-1,3-diene is further demonstrated in palladium-catalyzed coupling reactions. For example, it can react with other molecules to form bicyclo[4.1.0]heptene derivatives, which are valuable intermediates in natural product synthesis. acs.org

Precursor for Heterocyclic Compounds and Fine Chemicals

The reactivity of 1-bromobuta-1,3-diene makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and fine chemicals. The bromine atom can be readily displaced by nucleophiles, while the diene system can undergo cycloaddition and other pericyclic reactions.

Derivatives of 1-bromobuta-1,3-diene, such as those containing nitro groups, are particularly useful in the synthesis of pharmacologically active heterocycles. The electron-withdrawing nature of the nitro group enhances the reactivity of the diene system and facilitates vinylic substitution reactions, opening pathways to a diverse range of polyfunctional acyclic and heterocyclic compounds.

The synthesis of heterocyclic compounds from diene derivatives often involves cycloaddition reactions. For example, 1,3-diazabuta-1,3-diene derivatives react with various reagents like isocyanates and diphenylketen to form dihydro-1,3,5-triazinones and other heterocyclic systems. rsc.org While not a direct application of 1-bromobuta-1,3-diene, these reactions illustrate the general utility of diene systems in constructing heterocyclic rings.

Intermediate in Material Science and Polymer Chemistry

1-Bromobuta-1,3-diene and its derivatives are also utilized in the field of material science and polymer chemistry. smolecule.com The ability of the diene to undergo polymerization and the presence of the bromine atom for post-polymerization modification make it an attractive monomer for the creation of specialty polymers with unique properties.

Design of Novel Monomers for Polymerization

1-Bromobuta-1,3-diene can act as a monomer in polymerization reactions, leading to the formation of brominated polybutadienes. vulcanchem.com These polymers possess unique properties due to the presence of both the polymer backbone and the reactive bromine atoms. The double bonds within the polymer chain can undergo cross-linking reactions, while the bromine atoms provide sites for further chemical modification. libretexts.org

The polymerization of conjugated dienes like 1-bromobuta-1,3-diene can proceed through different mechanisms, such as 1,2-addition or 1,4-addition, leading to polymers with different microstructures and properties. libretexts.org This allows for the design of polymers with tailored characteristics for specific applications.

Incorporation into Specialty Polymers and Resins

The incorporation of 1-bromobuta-1,3-diene into polymer chains can impart desirable properties to the resulting materials. smolecule.com For instance, the presence of bromine can enhance flame retardancy, a crucial property for many commercial polymers. Furthermore, the bromine atoms can serve as reactive sites for grafting other polymer chains or for introducing specific functional groups, thereby modifying the surface properties or the bulk characteristics of the material.

The development of new materials with specific properties, such as specialty polymers and resins, often involves the use of functionalized monomers like 1-bromobuta-1,3-diene. smolecule.com These materials can find applications in various fields, from advanced coatings and adhesives to specialized electronic components.

Role in the Synthesis of Agrochemicals and Pharmaceutical Intermediates

1-Bromobuta-1,3-diene serves as a key intermediate in the synthesis of both agrochemicals and pharmaceuticals. smolecule.comvulcanchem.com Its reactivity allows for the construction of complex molecular scaffolds found in many biologically active compounds.

In the agrochemical field, strobilurin analogue compounds with fungicidal activity have been synthesized using derivatives of 1-bromobuta-1,3-diene. google.com The diene moiety is a common structural feature in this class of fungicides.

In the pharmaceutical industry, 1-bromobuta-1,3-diene is utilized as a precursor for pharmaceutical intermediates. smolecule.com The ability to perform diverse chemical transformations on this molecule makes it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates. The bromine atom's ability to act as a leaving group facilitates the introduction of various functional groups necessary for biological activity. vulcanchem.com

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry, which emphasize waste reduction and the use of environmentally benign processes, are increasingly influencing the synthesis of chemical compounds. A key metric in this regard is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. rsc.orgnih.govjocpr.com Reactions with high atom economy, such as addition reactions, are considered greener as they minimize the generation of byproducts. jocpr.com

Future research in the synthesis of 1-bromobuta-1,3-diene is geared towards developing routes with high atom economy and utilizing sustainable resources. One promising area is the use of biomass-derived feedstocks. For instance, methods for producing the parent molecule, 1,3-butadiene (B125203), from renewable resources like ethanol (B145695) and lignocellulosic biomass are being actively investigated. researchgate.netmdpi.comresearchgate.net Additionally, the synthesis of 1,3-butadiene from acetylene, another non-petroleum-based starting material, is being explored using partially oxidized copper catalysts. springernature.com The development of efficient and selective bromination methods for these bio-derived butadienes could provide a sustainable pathway to 1-bromobuta-1,3-diene.

Another key aspect of green synthesis is the use of environmentally friendly solvents and reaction conditions. Research into the Suzuki–Miyaura reaction of halo and dihalo dienyl derivatives using a palladium(II) catalyst immobilized on a silica-supported ionic liquid in water represents a significant step towards sustainable cross-coupling reactions. springernature.com The application of such aqueous-based catalytic systems to reactions involving 1-bromobuta-1,3-diene could significantly reduce the reliance on volatile organic solvents.

The following table summarizes key green chemistry principles and their potential application in the synthesis of 1-bromobuta-1,3-diene.

| Green Chemistry Principle | Application in 1-Bromobuta-1,3-diene Synthesis |

| High Atom Economy | Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, such as addition reactions for bromination. rsc.orgjocpr.com |

| Use of Renewable Feedstocks | Developing methods to produce 1,3-butadiene from biomass (e.g., ethanol) and then converting it to 1-bromobuta-1,3-diene. researchgate.netmdpi.com |

| Use of Greener Solvents | Employing water as a solvent in catalytic reactions involving halo-dienes to reduce the use of hazardous organic solvents. springernature.com |

| Catalysis | Utilizing efficient catalysts to enable reactions under milder conditions and with higher selectivity, thereby reducing energy consumption and waste. monash.edu |

Catalytic Asymmetric Transformations Involving 1-Bromobuta-1,3-diene

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Catalytic asymmetric transformations offer an efficient way to produce enantiomerically enriched compounds. While the use of 1-bromobuta-1,3-diene in this context is an emerging field, recent studies on related substituted dienes highlight its potential.

A significant development is the copper-catalyzed, highly enantioselective 1,4-protoboration of terminal 1,3-dienes. chinesechemsoc.org This reaction produces chiral allylic boronate reagents, which are versatile intermediates in organic synthesis. chinesechemsoc.org Notably, this method has been successfully applied to bromo- and iodo-substituted aromatic 1,3-dienes, indicating its potential applicability to 1-bromobuta-1,3-diene for the synthesis of valuable chiral building blocks. chinesechemsoc.org

Another area of interest is the catalytic enantioselective Diels-Alder reaction. nih.govnih.govfigshare.com Chiral Lewis acids have been shown to be effective catalysts for the enantioselective cycloaddition of dienes with various dienophiles. nih.gov The development of catalytic systems that can control the stereochemical outcome of Diels-Alder reactions involving 1-bromobuta-1,3-diene would provide access to a wide range of complex, chiral cyclic compounds.

The table below presents examples of catalytic asymmetric transformations that could be applied to 1-bromobuta-1,3-diene.

| Asymmetric Transformation | Catalyst System | Potential Product from 1-Bromobuta-1,3-diene |

| 1,4-Protoboration | Copper-based catalyst with a chiral ligand | Chiral bromo-substituted allylic boronate |

| Diels-Alder Reaction | Chiral Lewis acids (e.g., N-protonated oxazaborolidine) | Enantiomerically enriched bromo-substituted cyclohexene (B86901) derivatives |

| 1,4-Functionalization | Dual photoredox and chromium catalysis | Chiral bromo-substituted allenols |

Furthermore, research into the dual photoredox and chromium-catalyzed asymmetric 1,4-functionalization of 1,3-enynes to produce chiral allenols suggests that similar radical-involved pathways could be explored for 1-bromobuta-1,3-diene. researchgate.net

Exploration of Novel Reactivity Patterns and Derivatizations

Beyond its traditional role as a diene in cycloaddition reactions, 1-bromobuta-1,3-diene possesses a rich and underexplored reactivity profile. The presence of both a conjugated diene system and a vinyl bromide moiety allows for a diverse range of chemical transformations.

The vinyl bromide group serves as a handle for various cross-coupling reactions . Nickel-catalyzed cross-coupling reactions, for instance, have been effectively used with other alkyl electrophiles and could be applied to 1-bromobuta-1,3-diene to form new carbon-carbon bonds. researchgate.net This opens up possibilities for synthesizing more complex molecules where the butadiene backbone is further functionalized.

The addition of reagents like hydrogen bromide (HBr) and bromine (Br₂) to 1,3-butadiene has been studied, revealing the formation of both 1,2- and 1,4-addition products. doubtnut.comyoutube.comyoutube.compearson.comyoutube.comchegg.com The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate, which can be attacked by the nucleophile at two different positions. pearson.com Understanding the factors that control this regioselectivity in 1-bromobuta-1,3-diene is crucial for harnessing its synthetic potential.

Moreover, the introduction of various functional groups onto the butadiene skeleton can lead to polymers with tailored properties. mdpi.com For example, incorporating polar groups can enhance the compatibility of polybutadiene (B167195) with inorganic fillers in materials like tires. mdpi.com The derivatization of 1-bromobuta-1,3-diene through the substitution of the bromine atom or by addition reactions across the double bonds could lead to novel monomers for the synthesis of advanced materials. The synthesis of other halogenated butadienes, such as 1,4-dibromo-2,3-dimethylbuta-1,3-diene and 1-bromo-4-chloro-2,3-dimethylbuta-1,3-diene, has been reported, showcasing the feasibility of creating a variety of substituted dienes for further chemical exploration. rsc.org

The following table outlines some of the novel reactivity patterns and derivatizations of 1-bromobuta-1,3-diene.

| Reaction Type | Reagents/Catalysts | Potential Products |

| Cross-Coupling | Nickel or Palladium catalysts, Organometallic reagents | Substituted dienes with new C-C bonds |

| Electrophilic Addition | HBr, Br₂, Br₂/H₂O | 1,2- and 1,4-addition products (dibromides, bromohydrins) pearson.com |

| Functionalization | Nucleophiles | Substitution of the bromine atom to introduce new functional groups |

| Polymerization | Radical or organometallic initiators | Functionalized polybutadienes with specific properties |

Advanced Computational Modeling for Reaction Design and Prediction